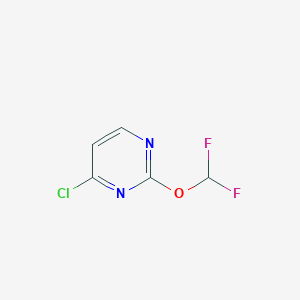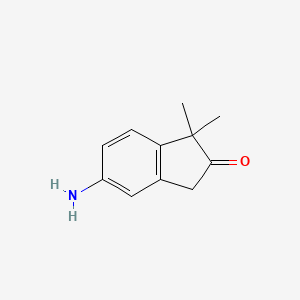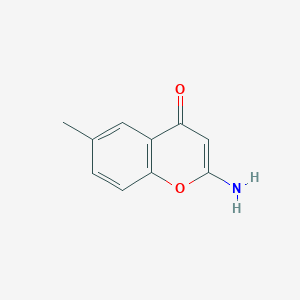
3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile is a heterocyclic compound featuring an indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile typically involves the formation of the indazole ring followed by the introduction of the propanenitrile group. One common method involves the cyclization of appropriate precursors under catalytic conditions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the indazole ring . Another approach involves the use of N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as radical initiators for bromination, followed by nucleophilic substitution with sodium azide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of transition metal catalysts and solvent-free conditions, can be adapted for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the nitrile group or other functional groups attached to the indazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group or the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The indazole core can interact with enzymes and receptors, modulating their activity. For instance, indazole derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The nitrile group may also play a role in binding to specific targets, enhancing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline: This compound has a similar indazole core but with an aniline group instead of a nitrile group.
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile is unique due to its specific combination of the indazole core and the propanenitrile group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H13N3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanenitrile |
InChI |
InChI=1S/C10H13N3/c11-7-3-6-10-8-4-1-2-5-9(8)12-13-10/h1-6H2,(H,12,13) |
InChI-Schlüssel |
ZDWVPXBJVFYLDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=NN2)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11912288.png)

![3-Cyclopropylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11912311.png)





![2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11912339.png)


![5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11912357.png)
